Dual Orthogonal Reactivity: Aryl Iodide for Cross-Coupling Plus Protected Alkyne for Cyclization
Unlike N-phenyl-2-[(trimethylsilyl)ethynyl]benzamide (CAS 293744-65-7), which lacks the aryl iodide, the target compound 646029-39-2 enables two sequential functionalization steps: initial Sonogashira or Suzuki coupling at the C–I position, followed by electrophilic cyclization of the 2-alkynylbenzamide moiety to generate cyclic imidates [1]. The combined presence of both reactive centers in a single molecule eliminates a protection/deprotection sequence and reduces step count. In a parallel synthesis study, analogous o-iodobenzamides bearing terminal alkynes were converted into 3-iodomethylene-containing cyclic imidates in good to excellent yields via palladium/copper-catalyzed cross-coupling followed by I2-mediated cyclization [1].
| Evidence Dimension | Number of orthogonal reactive sites available for sequential diversification |
|---|---|
| Target Compound Data | 2 orthogonal sites: C–I bond (cross-coupling) and internal alkyne (electrophilic cyclization) |
| Comparator Or Baseline | N-phenyl-2-[(trimethylsilyl)ethynyl]benzamide (CAS 293744-65-7): 1 orthogonal site (alkyne only, no aryl halide) |
| Quantified Difference | 2 reactive sites vs. 1 reactive site; enables 2-step sequential library synthesis vs. single-step termination |
| Conditions | Palladium/copper-catalyzed cross-coupling conditions followed by electrophilic I2 cyclization; solution-phase parallel synthesis format |
Why This Matters
For procurement decisions in medicinal chemistry library construction, the dual orthogonal reactivity eliminates one full synthetic step compared to the non-iodinated analog, directly reducing time and cost per library member.
- [1] Mehta, S., Waldo, J. P., Neuenswander, B., Lushington, G. H., & Larock, R. C. (2013). Solution-phase parallel synthesis of a multisubstituted cyclic imidate library. ACS Combinatorial Science, 15(5), 247–254. View Source
